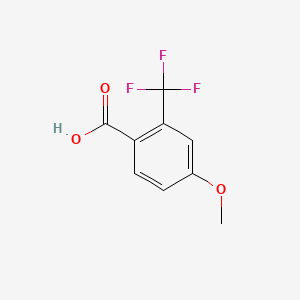

4-methoxy-2-(trifluoromethyl)benzoic Acid

Description

Contextualization within Fluorinated Aromatic Carboxylic Acid Chemistry

Fluorinated aromatic carboxylic acids represent a critical class of compounds in the development of pharmaceuticals, agrochemicals, and functional materials. hokudai.ac.jpnih.gov The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, can dramatically alter a molecule's physicochemical and biological properties. tandfonline.comchemrxiv.org Strategic placement of fluorine can enhance metabolic stability, increase lipophilicity, and modify the acidity or basicity of nearby functional groups, thereby improving a compound's pharmacokinetic profile and binding affinity to biological targets. nih.govnbinno.com The synthesis of diverse fluorinated aromatic carboxylic acids is an area of active research, aimed at creating novel building blocks for constructing complex molecular architectures. hokudai.ac.jp

Importance of the 4-Methoxy-2-(trifluoromethyl)benzoic Acid Scaffold in Contemporary Synthesis

The this compound scaffold is particularly valuable due to the combined influence of its three distinct functional components: the carboxylic acid, the methoxy (B1213986) group, and the trifluoromethyl group. The carboxylic acid provides a reactive handle for a variety of chemical transformations, most notably amide and ester formation. ossila.com The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, positioned ortho to each other, create a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of derivative compounds. The trifluoromethyl group, in particular, is a highly sought-after moiety in drug design for its ability to increase metabolic stability and cell permeability. nbinno.comwikipedia.orgwechemglobal.com

Overview of Key Research Areas and Challenges

Research involving this compound primarily focuses on its utilization as a specialized intermediate in multi-step synthetic sequences. A key application area is in the synthesis of complex heterocyclic systems, such as phenothiazines, which are of interest in medicinal chemistry. alfachemch.com Challenges in this field include developing efficient and regioselective synthetic routes to this and related substituted benzoic acids. Furthermore, exploring the full potential of this building block requires a deep understanding of its reactivity, guided by the electronic effects of its substituents, to design novel molecules with desired therapeutic or material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCRFQSWSHKLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379504 | |

| Record name | 4-methoxy-2-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127817-85-0 | |

| Record name | 4-methoxy-2-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

The fundamental properties of 4-methoxy-2-(trifluoromethyl)benzoic acid are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Data |

| CAS Number | 127817-85-0 sigmaaldrich.com |

| Molecular Formula | C9H7F3O3 sigmaaldrich.com |

| Molecular Weight | 220.15 g/mol alfachemch.com |

| Appearance | White powder/solid alfachemch.comsigmaaldrich.com |

| Melting Point | 147-150 °C alfachemch.com |

| Boiling Point | 274.8 ± 40.0 °C alfachemch.com |

| Density | 1.380 ± 0.06 g/cm³ alfachemch.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | MLCRFQSWSHKLDP-UHFFFAOYSA-N sigmaaldrich.com |

Synthesis and Manufacturing

The synthesis of substituted benzoic acids like 4-methoxy-2-(trifluoromethyl)benzoic acid typically involves multi-step processes that build the required substitution pattern on the aromatic ring. While specific, proprietary manufacturing details are not publicly available, general synthetic strategies for analogous compounds can be inferred.

One common approach involves the oxidation of a corresponding toluene (B28343) derivative. For instance, a related compound, 4-(trifluoromethyl)benzoic acid, can be synthesized by the oxidation of p-trifluoromethylbenzaldehyde. chemicalbook.com A plausible route to the title compound could therefore begin with a suitably substituted toluene or benzaldehyde (B42025) precursor, which is then oxidized to form the carboxylic acid functionality.

Another strategy involves the introduction of the trifluoromethyl group onto a pre-existing aromatic scaffold. Methods for trifluoromethylation of aromatic rings are an active area of chemical research. mdpi.com Finally, carboxylation of a lithiated or Grignard reagent intermediate, formed from a corresponding halogenated precursor, could also be a viable pathway to introduce the carboxylic acid group at the desired position.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of 4-methoxy-2-(trifluoromethyl)benzoic acid. The expected data from key spectroscopic techniques are outlined below.

| Spectroscopy | Expected Characteristic Data |

| ¹H NMR | Signals corresponding to the carboxylic acid proton (broad singlet, downfield), aromatic protons (showing coupling patterns consistent with 1,2,4-trisubstitution), and the methoxy (B1213986) group protons (singlet, ~3.8-4.0 ppm). |

| ¹³C NMR | Resonances for the carboxylic acid carbon, aromatic carbons (with splitting for those near the -CF3 group), the methoxy carbon, and the trifluoromethyl carbon (quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches for the ether and acid, and strong C-F bond stretches (~1100-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (220.14 g/mol ), along with a characteristic fragmentation pattern. scbt.com |

Applications in Research and Development

The primary application of 4-methoxy-2-(trifluoromethyl)benzoic acid is as a specialized building block in organic synthesis. Its pre-defined and unique substitution pattern makes it a valuable starting material for creating more complex molecules, saving researchers the steps of installing the methoxy (B1213986) and trifluoromethyl groups themselves.

Intermediate for Biologically Active Molecules: This compound is explicitly noted as a reactant for the synthesis of phenothiazines. alfachemch.com Phenothiazines are a class of compounds known for a range of pharmacological activities.

Scaffold in Medicinal Chemistry: The trifluoromethyl group is a "privileged" scaffold in drug discovery. bohrium.com Its inclusion in molecules can enhance metabolic stability, binding affinity, and bioavailability. wechemglobal.commdpi.com Therefore, this compound serves as an important precursor for new drug candidates that leverage these benefits. Similarly, other fluorinated benzoic acids are used to produce active pharmaceutical ingredients (APIs). ossila.com

Fragment for Chemical Libraries: In drug discovery, small, functionalized molecules like this are used to build libraries of compounds that are screened for biological activity against various therapeutic targets.

Reactivity and Chemical Behavior

The chemical behavior of 4-methoxy-2-(trifluoromethyl)benzoic acid is dictated by the electronic properties of its substituents.

Carboxylic Acid Group: The -COOH group is the primary site of reactivity, readily undergoing reactions such as esterification, amidation, and reduction to an alcohol. The strong electron-withdrawing nature of the adjacent trifluoromethyl group increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid.

Trifluoromethyl Group: The C-F bonds in the trifluoromethyl group are exceptionally strong, making the group highly stable and generally unreactive under common synthetic conditions. mdpi.com This stability is a key reason for its utility in medicinal chemistry, as it resists metabolic oxidation. wikipedia.org

Conclusion

Strategies for the Construction of the this compound Core

The assembly of the core structure of this compound typically involves the sequential introduction of the methoxy, trifluoromethyl, and carboxylic acid functionalities onto an aromatic scaffold.

A common and practical approach to the synthesis of this compound involves a multi-step sequence starting from a simple, commercially available aromatic compound. One such strategy begins with m-anisic acid (3-methoxybenzoic acid). The synthesis of a key intermediate, 2-bromo-5-methoxybenzoic acid, has been well-documented. This is typically achieved through the direct bromination of m-anisic acid in acetic acid.

A plausible subsequent step, though not explicitly detailed in the direct synthesis of the final product in the reviewed literature, would involve a copper-mediated trifluoromethylation of the corresponding methyl ester of 2-bromo-5-methoxybenzoic acid. This type of reaction is a known method for introducing a trifluoromethyl group onto an aromatic ring. The final step would then be the hydrolysis of the ester to yield the desired this compound.

Another potential multi-step approach could start from 2-bromo-5-methoxytoluene. This precursor could undergo a trifluoromethylation reaction, followed by the oxidation of the methyl group to a carboxylic acid. The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a standard transformation in organic synthesis.

A third strategy could involve the synthesis of 2-methoxy-5-(trifluoromethyl)aniline (B1297676) as a precursor. This aniline (B41778) derivative can be prepared from 4-methoxy-3-nitrobenzotrifluoride (B1360095) via reduction. The aniline could then, in principle, be converted to the corresponding benzoic acid through a Sandmeyer-type reaction, which involves diazotization followed by cyanation and subsequent hydrolysis of the nitrile.

Achieving the desired 1,2,4-substitution pattern on the benzene (B151609) ring is a critical aspect of the synthesis. The directing effects of the substituents play a crucial role in regioselective functionalization. The methoxy group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. The carboxylic acid group is also a meta-director.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. In principle, the methoxy group of a precursor like 4-methoxybenzoic acid could direct lithiation to the ortho position. Subsequent reaction with an electrophilic trifluoromethylating agent could then install the CF₃ group at the desired C2 position. However, the directing ability of the carboxylate group, which also directs ortho-lithiation, can lead to a mixture of products. The interplay between these directing groups needs to be carefully considered and controlled.

Trifluoromethylation and Methoxy Group Introduction Strategies

The introduction of the trifluoromethyl and methoxy groups are key transformations in the synthesis of this compound.

Several methods exist for the direct introduction of a trifluoromethyl group onto an aromatic ring. Copper-mediated trifluoromethylation of aryl halides is a widely used method. Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a copper catalyst are commonly employed. This approach is particularly relevant for the synthetic route starting from 2-bromo-5-methoxybenzoic acid.

Electrophilic trifluoromethylating reagents, often hypervalent iodine compounds, can also be used. However, the regioselectivity of these reactions on a substituted aromatic ring can be a challenge and is highly dependent on the electronic and steric nature of the existing substituents.

The methoxy group is typically introduced early in the synthetic sequence, often starting from a methoxy-substituted precursor like m-anisic acid. Alternatively, if a precursor with a hydroxy group is used, methylation can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The modification of a methoxy group is less common in these synthetic routes but could be relevant in the synthesis of certain analogues.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships in various applications. These modifications can involve altering the substituents on the aromatic ring or derivatizing the carboxylic acid functionality.

For instance, analogues with different substituents at the 4-position could be prepared by starting with the appropriately substituted 2-(trifluoromethyl)benzoic acid and then introducing the desired group.

Structural Diversification through Substituent Variation

The structural framework of this compound offers several positions for modification to generate a diverse range of derivatives. The primary sites for substituent variation are the aromatic ring, the carboxylic acid group, and the methoxy group.

Aromatic Ring Substitution: The benzene ring of this compound has three available positions for electrophilic aromatic substitution. The directing effects of the existing substituents—the ortho, para-directing methoxy group and the meta-directing trifluoromethyl and carboxylic acid groups—will influence the regioselectivity of these reactions. Halogenation, nitration, and Friedel-Crafts reactions can introduce a variety of functional groups, leading to a wide array of structurally distinct molecules. For instance, nitration would be expected to occur at the positions meta to the carboxyl and trifluoromethyl groups and ortho to the methoxy group.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group that can be readily converted into a range of derivatives. colostate.edu Standard organic transformations can be employed to synthesize esters, amides, and acid halides. colostate.edu Esterification with various alcohols can modulate the compound's solubility and pharmacokinetic properties. Amide formation, through coupling with a diverse library of amines, introduces a key structural element for biological interactions. For example, the reaction of 4-hydroxy-2-(trifluoromethyl)benzoic acid with molecular scaffolds like benzofuran (B130515) derivatives through esterification and amide synthesis is a strategy for producing active pharmaceutical ingredients. ossila.com

Manipulation of the Methoxy Group: Demethylation of the methoxy group to a hydroxyl group would provide a handle for further functionalization. This phenolic derivative can then be alkylated or acylated to introduce a variety of ether and ester functionalities, further expanding the chemical space of accessible derivatives.

The following table outlines potential structural modifications and the resulting classes of derivatives:

| Modification Site | Reaction Type | Potential Reagents | Resulting Derivative Class |

| Aromatic Ring | Halogenation | X₂, Lewis Acid | Halogenated Benzoic Acids |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitrobenzoic Acids |

| Carboxylic Acid | Esterification | R-OH, Acid Catalyst | Benzoic Esters |

| Carboxylic Acid | Amide Formation | R₂-NH, Coupling Agent | Benzamides |

| Methoxy Group | Demethylation | BBr₃ | Phenolic Benzoic Acids |

| Phenolic Group | Alkylation | R-X, Base | Alkoxybenzoic Acids |

These derivatization strategies are fundamental in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic profile of a lead compound.

Stereochemical Control in Derivative Synthesis

While this compound itself is achiral, the introduction of chiral centers in its derivatives is a critical aspect of drug design and development. Stereochemical control in the synthesis of these derivatives can be achieved through various asymmetric synthesis strategies.

Diastereoselective Reactions: If a chiral auxiliary is incorporated into a derivative of this compound, subsequent reactions can proceed with a high degree of diastereoselectivity. The chiral auxiliary can direct the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. This auxiliary can then be removed to yield an enantiomerically enriched product.

Enantioselective Catalysis: The use of chiral catalysts is a powerful tool for establishing stereocenters. For instance, the asymmetric hydrogenation of an unsaturated derivative of this compound using a chiral metal catalyst could produce a single enantiomer of the saturated product. acs.org Similarly, chiral Brønsted acids can be employed to catalyze enantioselective reactions. acs.org

Resolution of Racemates: In cases where a racemic mixture of a chiral derivative is synthesized, resolution techniques can be employed to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Chiral chromatography is another common method for separating enantiomers.

The importance of stereochemistry is paramount in pharmacology, as different enantiomers of a chiral drug can exhibit vastly different biological activities, metabolic fates, and toxicological profiles. Therefore, the ability to control the stereochemistry during the synthesis of derivatives of this compound is crucial for the development of safe and effective therapeutic agents.

The following table summarizes approaches to stereochemical control:

| Strategy | Description | Example Application |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Asymmetric alkylation of an ester derivative. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Enantioselective reduction of a ketone derivative. |

| Racemic Resolution | Separation of a mixture of enantiomers. | Crystallization of diastereomeric salts. |

Reactivity Profiling of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a wide array of chemical transformations. Its reactivity is influenced by the electronic nature of the aromatic ring and the steric hindrance imposed by the ortho-trifluoromethyl group.

Standard derivatization reactions of the carboxyl group are readily applicable to this compound, though conditions may need optimization due to steric hindrance from the adjacent -CF3 group.

Esterification: The conversion to esters can be achieved through various methods. Classic Fischer esterification using an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) is a viable route. However, for more sterically hindered alcohols or to achieve milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are highly effective. organic-chemistry.org This method, known as the Steglich esterification, proceeds at room temperature and typically gives high yields by suppressing the formation of side products. organic-chemistry.org N-bromosuccinimide (NBS) has also been reported as an efficient catalyst for the esterification of both aromatic and aliphatic carboxylic acids. nih.gov

Amidation: The formation of amides from this compound can be accomplished by first activating the carboxylic acid. Conversion to the acyl chloride (see below) followed by reaction with a primary or secondary amine is a common and effective strategy. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can directly couple the carboxylic acid with an amine, often yielding the desired amide in high purity under mild conditions.

Acyl Halide Formation: The carboxylic acid can be readily converted into its more reactive acyl chloride derivative, 4-methoxy-2-(trifluoromethyl)benzoyl chloride (CAS No. 98187-17-8). sigmaaldrich.comaccelachem.com This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a key intermediate for the synthesis of esters and amides, particularly when the corresponding alcohol or amine is not highly reactive.

| Reaction Type | Common Reagents | Product Functional Group |

| Esterification | Alcohol (R'-OH), H₂SO₄; or R'-OH, DCC, DMAP | Ester (-COOR') |

| Amidation | Amine (R'R''NH), EDC/HATU; or Acyl Chloride + R'R''NH | Amide (-CONR'R'') |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) |

Decarboxylative cross-coupling reactions have emerged as a powerful method for forming new carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as stable and readily available aryl sources. wikipedia.org Benzoic acids bearing ortho-substituents and those with varied electronic properties are often suitable substrates for these transformations. nih.gov Given the structure of this compound, which is electron-rich due to the methoxy group and has an ortho-substituent, it is a potential candidate for such reactions. rsc.org Metal-catalyzed processes, often employing palladium or copper, can facilitate the removal of CO₂ and subsequent coupling with another partner, such as an arene or an alkyne. wikipedia.orgnih.gov For instance, copper-catalyzed protocols have been developed for the decarboxylative hydroxylation and etherification of benzoic acids, which could be applicable. nih.gov

The carboxyl group can be reduced to the corresponding primary alcohol, (4-methoxy-2-(trifluoromethyl)phenyl)methanol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are often unselective. Borane (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is a highly effective and chemoselective reagent for the reduction of carboxylic acids. electronicsandbooks.comresearchgate.net Borane rapidly and quantitatively reduces carboxylic acids to alcohols while tolerating a wide range of other functional groups, including halogens, nitro groups, and esters. researchgate.netnih.gov This selectivity makes it an ideal reagent for the clean conversion of this compound to its corresponding alcohol without affecting the trifluoromethyl or methoxy groups. researchgate.net

Oxidative manipulations of the carboxyl group itself are less common, but oxidative decarboxylation, as mentioned in the previous section, represents a key transformation.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring is dictated by the directing effects of its three substituents. The positions available for substitution are C3, C5, and C6.

-OCH₃ group (at C4): Strongly activating, ortho, para-director. It directs incoming electrophiles to C3 and C5.

-COOH group (at C1): Deactivating, meta-director. It directs incoming electrophiles to C3 and C5.

-CF₃ group (at C2): Strongly deactivating, meta-director. It directs incoming electrophiles to C4 (blocked) and C6.

For electrophilic aromatic substitution (EAS), the directing effects of the methoxy and carboxylic acid groups are synergistic, both favoring substitution at the C3 and C5 positions. The powerful activating nature of the methoxy group decisively overrides the deactivating effects of the -COOH and -CF₃ groups, making the C3 and C5 positions the primary sites for electrophilic attack. The -CF₃ group directs to C6, but this position is sterically hindered and electronically disfavored compared to the activated C3 and C5 positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur with high regioselectivity at the C3 and/or C5 positions.

Nucleophilic aromatic substitution (NAS) on this ring is generally unfavorable as there is no suitable leaving group (like a halide) attached to the ring. While the electron-withdrawing -CF₃ and -COOH groups increase the ring's electrophilicity, making it more susceptible to nucleophilic attack, a displacement reaction would not typically occur without a leaving group to be displaced.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgsemanticscholar.org In this compound, both the methoxy group and the carboxylic acid (after deprotonation to a carboxylate) can function as DMGs. rsc.orgresearchgate.net

Direction by the Carboxylate Group: The carboxylate is a good DMG and would direct metalation (e.g., lithiation with an organolithium base) to the ortho positions, C2 and C6. Since C2 is blocked by the -CF₃ group, this would selectively direct functionalization to the C6 position .

Direction by the Methoxy Group: The methoxy group is also a well-established DMG, directing metalation to its ortho positions, C3 and C5.

Cross-Coupling Reactions Involving Aromatic Halides/Pseudohalides Derived from this compound

Aromatic halides and pseudohalides (such as triflates) derived from this compound are versatile substrates for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The parent benzoic acid can be converted into the corresponding aryl halide (e.g., 1-bromo-4-methoxy-2-(trifluoromethyl)benzene or 1-iodo-4-methoxy-2-(trifluoromethyl)benzene) through established methods such as the Hunsdiecker reaction or electrophilic halogenation followed by decarboxylation, although direct C-H halogenation is also a modern alternative. acs.org Once formed, these halogenated derivatives serve as key building blocks.

Several types of cross-coupling reactions are applicable, with the Suzuki-Miyaura coupling being one of the most prominent. In a typical Suzuki reaction, the aryl halide derived from this compound is coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For instance, the coupling of a 4-methoxy-2-(trifluoromethyl)phenyl halide with a partner like 4-(trifluoromethyl)phenylboronic acid would yield a complex biphenyl (B1667301) structure. mdpi.com The reaction mechanism generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com

The Hiyama coupling offers an alternative using organosilanes as the coupling partner, which can be advantageous due to the lower toxicity and stability of silicon reagents. nih.gov Similarly, the Mizoroki-Heck reaction allows for the arylation of alkenes, where the 4-methoxy-2-(trifluoromethyl)phenyl group is added across a double bond. mdpi.com The general catalytic cycle for these palladium-catalyzed reactions ensures high efficiency and functional group tolerance, making them powerful tools for molecular construction. nih.govmdpi.com

Below is a table summarizing typical conditions for such cross-coupling reactions, based on analogous systems reported in the literature.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, XPhos | K₂CO₃, NaOH | Toluene (B28343), DMF/H₂O | 80-95% |

| Hiyama | Aryltrifluorosilane | Pd(OAc)₂ | XPhos | TBAF | t-BuOH | 70-90% |

| Mizoroki-Heck | Alkene | Pd(OAc)₂ | None (ligand-free) | K₂CO₃, KOAc | DMF, Acetonitrile | 60-85% |

Mechanistic Insights into Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For transformations involving derivatives of this compound, particularly in catalytic processes, several methods are employed to probe the reaction pathway.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates in palladium-catalyzed cross-coupling cycles is fundamental to understanding the mechanism. The generally accepted catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X), such as 1-halo-4-methoxy-2-(trifluoromethyl)benzene, to a coordinatively unsaturated palladium(0) complex. This step forms a square planar palladium(II) intermediate, Ar-Pd(II)-X. mdpi.com This species is a key intermediate that dictates the subsequent steps of the reaction.

Following oxidative addition, the next step in a Suzuki coupling is transmetalation. The Ar-Pd(II)-X complex reacts with the activated boronic acid (e.g., [Ar'B(OH)₂OR]⁻), where the organic group (Ar') from the boron reagent displaces the halide (X) on the palladium center. This forms a new palladium(II) intermediate, Ar-Pd(II)-Ar'.

The final step is reductive elimination, where the two organic groups (Ar and Ar') are coupled to form the biaryl product (Ar-Ar'). This process reduces the palladium center from Pd(II) back to the active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com While these intermediates are often transient and difficult to isolate, their existence is supported by extensive mechanistic studies on a wide range of cross-coupling reactions. nih.gov

Transition State Analysis in Catalytic Processes

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides deep insights into the energetics of a reaction pathway. acs.org For catalytic processes such as palladium-catalyzed cross-coupling, this analysis helps to identify the rate-determining step by calculating the energy barriers (activation energies) for each elementary step (oxidative addition, transmetalation, reductive elimination).

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step. wikipedia.orgprinceton.edu This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium, or ¹²C with ¹³C). wikipedia.org

If a C-H bond is being cleaved in the rate-determining step of a reaction, a significant primary KIE (typically kH/kD > 2) is observed because the heavier C-D bond has a lower zero-point vibrational energy and requires more energy to break. epfl.ch In the context of transformations involving derivatives of this compound, a KIE study could be used to investigate a C-H activation step, for example.

For cross-coupling reactions, heavy-atom KIEs (e.g., using ¹³C or ¹⁸O) can provide information about the rate-determining step. ed.ac.uk For instance, a ¹³C KIE at the carbon atom of the C-X bond could help distinguish whether oxidative addition is the slow step of the catalytic cycle. A significant KIE would suggest this C-X bond is being broken during the rate-determining step. While KIE is a standard method for mechanistic elucidation, specific studies applying this technique to reactions of this compound derivatives have not been prominently reported in the surveyed scientific literature. ed.ac.ukchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the chemical structure of this compound in solution. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic connectivity and electronic environment can be assembled.

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methoxy group protons. The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often above 10 ppm, due to its acidic nature and hydrogen bonding. The methoxy group protons will present as a sharp singlet, integrating to three protons, typically in the range of 3.8-4.0 ppm.

The aromatic region will display a more complex pattern due to the substitution. The proton at position 6 (H-6) is expected to be a doublet, coupled to H-5. The proton at position 5 (H-5) should appear as a doublet of doublets, coupled to both H-6 and H-3. The proton at position 3 (H-3) is anticipated to be a doublet with a smaller coupling constant, coupled to H-5. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group will influence the precise chemical shifts of these aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | 1H |

| Ar-H (H-6) | ~7.8 - 8.0 | Doublet (d) | 1H |

| Ar-H (H-5) | ~7.1 - 7.3 | Doublet of Doublets (dd) | 1H |

| Ar-H (H-3) | ~7.0 - 7.2 | Doublet (d) | 1H |

| -OCH₃ | ~3.9 | Singlet (s) | 3H |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Nine distinct signals are expected for the nine carbon atoms in this compound. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing between 165 and 175 ppm. The carbon of the trifluoromethyl group will be identifiable by its characteristic quartet splitting due to coupling with the three fluorine atoms. Aromatic carbons attached to electronegative groups (C-2, C-4) will have their chemical shifts significantly influenced.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -COOH | ~168 | Singlet |

| Ar-C4 (-OCH₃) | ~160 | Singlet |

| Ar-C6 | ~132 | Singlet |

| Ar-C1 | ~130 | Quartet (q) |

| -CF₃ | ~123 | Quartet (q) |

| Ar-C2 (-CF₃) | ~125 | Quartet (q) |

| Ar-C5 | ~118 | Singlet |

| Ar-C3 | ~115 | Singlet |

| -OCH₃ | ~56 | Singlet |

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly sensitive and informative technique. Since all three fluorine atoms in the -CF₃ group are chemically equivalent, they are expected to produce a single sharp signal in the ¹⁹F NMR spectrum. The chemical shift of a trifluoromethyl group attached to an aromatic ring typically falls in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.org This single peak confirms the presence and electronic environment of the trifluoromethyl substituent.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy probes the functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is formed via hydrogen bonding in the solid state. The C=O stretching vibration of the carbonyl group should appear as a strong, sharp band around 1700 cm⁻¹. Other key signals include C-O stretching vibrations for the acid and ether linkages, and strong absorptions in the 1300-1100 cm⁻¹ region corresponding to C-F stretching modes of the trifluoromethyl group.

Table 3: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Medium |

| C-F Stretch (-CF₃) | 1100 - 1300 | Strong |

| C-O Stretch (Ether and Acid) | 1250 - 1300 and 1020 - 1050 | Strong |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-CF₃ bond, which may be weak in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₉H₇F₃O₃. The calculated monoisotopic mass is 220.03473 Da. uni.lu HRMS analysis should yield a molecular ion peak ([M]⁺ or adducts like [M+H]⁺ or [M-H]⁻) with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for substituted benzoic acids include the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and the carboxyl group (•COOH or H₂O + CO).

Plausible Fragmentation Pathways:

[M - OH]⁺: Loss of a hydroxyl radical from the carboxylic acid.

[M - H₂O]⁺: Loss of a water molecule, often following rearrangement.

[M - COOH]⁺: Loss of the entire carboxyl group to yield a trifluoromethyl-methoxyphenyl cation.

[M - OCH₃]⁺: Loss of a methoxy radical.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While spectroscopic methods provide robust evidence for the molecular structure, single-crystal X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Based on searches of the current literature, a definitive crystal structure for this compound has not been publicly reported. However, the crystal structures of analogous compounds, such as 4-methoxybenzoic acid and other substituted benzoic acids, are well-documented. These structures consistently show that the molecules form centrosymmetric dimers in the solid state through strong hydrogen bonds between the carboxylic acid moieties of two separate molecules. It is highly probable that this compound would adopt a similar dimeric packing arrangement, which is the most energetically favorable conformation for carboxylic acids in the crystalline phase. The steric bulk of the ortho-trifluoromethyl group may cause a slight twisting of the carboxylic acid group out of the plane of the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, causing electrons to move from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic compounds like this compound, the electronic transitions are typically associated with the π-electrons of the benzene ring. The presence of substituents on the ring can significantly influence the absorption spectrum. The methoxy group (-OCH₃) is an auxochrome, an electron-donating group that, when attached to a chromophore, shifts the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift) and often increases the absorption intensity (hyperchromic effect). Conversely, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, and the carboxylic acid group (-COOH) is also electron-withdrawing. The interplay of these substituents on the benzoic acid framework dictates the precise electronic absorption properties.

Detailed experimental research providing the specific UV-Vis absorption data for this compound is not widely available in the public domain. Spectroscopic data for closely related compounds can offer insights into the expected absorption regions. For instance, benzoic acid itself exhibits characteristic absorption bands in the UV region. The addition of the methoxy and trifluoromethyl groups will modulate the energies of the molecular orbitals, leading to shifts in these absorption bands.

To illustrate the type of data obtained from a UV-Vis spectroscopic analysis, the following table presents a hypothetical data set based on the expected spectral characteristics of a substituted benzoic acid derivative. This data is for illustrative purposes only and does not represent experimentally verified values for this compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition |

|---|---|---|---|

| Ethanol | 210 | 12,000 | π → π |

| Ethanol | 255 | 8,500 | π → π |

| Ethanol | 295 | 2,300 | n → π* |

The transitions listed in the table are typical for aromatic carboxylic acids. The high-energy π → π* transitions are characteristic of the aromatic ring, while the lower-energy n → π* transition is associated with the non-bonding electrons of the carbonyl group in the carboxylic acid. The exact position and intensity of these bands are sensitive to the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals. A comprehensive study would involve recording the spectrum in a variety of solvents of differing polarities to fully characterize the compound's electronic behavior.

Electronic Structure Calculations of this compound and its Derivatives

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. These calculations, often performed using Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed and how they influence the molecule's chemical nature.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

For this compound, the electron-donating methoxy group (-OCH₃) is expected to raise the energy of the HOMO, increasing the molecule's nucleophilic character. Conversely, the strong electron-withdrawing nature of the trifluoromethyl group (-CF₃) and the carboxylic acid group (-COOH) would lower the energy of the LUMO, enhancing its electrophilic character. The distribution of these orbitals would likely show the HOMO density concentrated on the methoxy group and the aromatic ring, while the LUMO density would be more localized around the trifluoromethyl and carboxylic acid moieties. This separation of frontier orbitals dictates the likely sites for nucleophilic and electrophilic attack.

Illustrative FMO Data for a Substituted Benzoic Acid Derivative

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily localized on the aromatic ring and electron-donating groups. |

| LUMO | -1.2 | Primarily localized on the electron-withdrawing groups. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity and stability. |

Note: This data is illustrative for a generic substituted benzoic acid and not the specific calculated values for this compound.

A Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net The MEP map helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). semanticscholar.org

In the case of this compound, the MEP surface would be expected to show a negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid and methoxy groups, indicating these are the most likely sites for electrophilic attack. Conversely, a positive potential (blue) would be anticipated around the hydrogen atom of the carboxylic acid's hydroxyl group and potentially near the electron-deficient trifluoromethyl group, highlighting these as regions susceptible to nucleophilic attack. semanticscholar.org

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. researchgate.net These descriptors provide a more quantitative basis for predicting chemical behavior.

Ionization Potential (I): Approximated as -E(HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO), it is the energy released when an electron is added.

Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A lower value indicates a "softer," more reactive molecule. nih.gov

Electronegativity (χ): Calculated as (I + A) / 2, it measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the global electrophilic nature of a molecule. researchgate.net

These parameters collectively offer a detailed profile of the molecule's reactivity. researchgate.net

Illustrative Quantum Chemical Descriptors for a Substituted Benzoic Acid Derivative

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (I) | 6.5 | Energy needed to remove an electron. |

| Electron Affinity (A) | 1.2 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 2.65 | Indicates moderate reactivity. |

| Electronegativity (χ) | 3.85 | Measure of electron-attracting power. |

| Electrophilicity Index (ω) | 2.80 | Quantifies the electrophilic nature. |

Note: This data is illustrative and based on general principles, not specific calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its function and interactions. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, a key structural feature is the steric interaction between the ortho-positioned trifluoromethyl and carboxylic acid groups. nih.govresearchgate.net This steric hindrance likely forces the carboxylic acid group to rotate out of the plane of the aromatic ring, a common feature in ortho-substituted benzoic acids. nih.govresearchgate.net This rotation would affect the molecule's crystal packing and its ability to form hydrogen-bonded dimers, a characteristic feature of many benzoic acids. nih.govresearchgate.net

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. ajchem-a.com An MD simulation would reveal the flexibility of the methoxy and trifluoromethyl groups, the rotational barrier of the carboxylic acid group, and how the molecule's conformation changes in different environments, such as in a solvent. This information is vital for understanding how the molecule might interact with biological targets or other reactants in a dynamic setting.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. By calculating these parameters, researchers can aid in the interpretation of experimental spectra or predict the spectral characteristics of novel compounds.

For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental data for structural verification. Similarly, the vibrational frequencies from IR and Raman spectroscopy can be calculated. niscpr.res.in These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic stretches of the C=O, C-O, C-H, and C-F bonds. niscpr.res.in Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, offering insights into the molecule's electronic structure and chromophores.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. It allows for the study of transition states, intermediates, and reaction pathways that are often difficult or impossible to observe experimentally. montclair.edu

For this compound, computational modeling could be used to explore various reactions. For example, the mechanism of esterification or amidation at the carboxylic acid group could be modeled to understand the energy barriers and the structure of the transition states. Furthermore, reactions involving the aromatic ring, such as electrophilic aromatic substitution, could be investigated to predict the regioselectivity, taking into account the directing effects of the methoxy and trifluoromethyl substituents. Computational studies on related catalytic cycles, such as those involving trifluoromethylation or reactions catalyzed by transition metals, can provide a framework for understanding how this compound might behave as a reactant or ligand. montclair.eduacs.org

Role in Pharmaceutical Synthesis

In the field of medicinal chemistry, the specific arrangement of functional groups on this compound allows for its incorporation into a variety of drug discovery and development processes. The presence of the trifluoromethyl group, in particular, is a key strategy in modern drug design to enhance the properties of potential therapeutic agents. mdpi.com

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). github.com While specific publicly disclosed APIs derived directly from this exact molecule are not extensively detailed, the utility of structurally related fluorinated benzoic acids is well-documented. For instance, similar building blocks like 4-hydroxy-2-(trifluoromethyl)benzoic acid are attached to molecular scaffolds to produce APIs with potential therapeutic effects, such as antitubercular agents. ossila.com The trifluoromethyl group is known to enhance metabolic stability and binding affinity, crucial characteristics for effective drug candidates. mdpi.com

Synthesis of Biologically Relevant Scaffolds

The compound is a useful reactant for creating larger, biologically significant molecular frameworks. A notable application is its use in the synthesis of phenothiazines. alfachemch.com Phenothiazines are a class of compounds that form the core structure for a wide range of drugs with various therapeutic applications. The ability to use this compound to construct or modify such scaffolds is a testament to its importance as a synthetic intermediate.

Design of Compounds with Modulated Biological Interactions

Table 1: Influence of Functional Groups on Biological Interactions

| Functional Group | Property | Impact on Biological Interactions |

|---|---|---|

| Trifluoromethyl (CF3) | Strong Electron-Withdrawing Nature | Can improve hydrogen bonding and electrostatic interactions with biological targets. mdpi.com |

| High Lipophilicity | Enhances membrane permeability and can improve drug-receptor interactions. mdpi.com | |

| Metabolic Stability | The C-F bond is very strong, making the group resistant to metabolic degradation, which can increase a drug's half-life. mdpi.com | |

| Methoxy (OCH3) | Electron-Donating Group | Can influence the electronic properties of the aromatic ring, affecting binding affinity. nih.gov |

Utility in Agrochemical Development

This compound is an important intermediate in the development of modern agrochemicals. github.com Its structural features are found in several classes of herbicides and pesticides, where the trifluoromethyl group often enhances efficacy. github.comagropages.com

Intermediates for Herbicides

This benzoic acid derivative is used in the formulation of herbicides. github.com The 2-methoxy-4-(trifluoromethyl)phenyl substructure is particularly relevant. For example, analogues with this structure were investigated during the development of pyroxsulam, an ALS-inhibiting herbicide used for controlling weeds in cereal crops. semanticscholar.org These analogues demonstrated high herbicidal activity, underscoring the value of this specific substitution pattern for creating effective weed control agents. semanticscholar.org

Intermediates for Pesticides

The compound is widely utilized as an intermediate in the production of pesticides. github.commade-in-china.com The incorporation of trifluoromethyl groups is a common strategy in the design of advanced pesticides to increase their potency and stability. agropages.com While many fluorinated compounds are used in the agrochemical industry, the specific combination of methoxy and trifluoromethyl groups on a benzoic acid core makes this compound a valuable precursor for creating new and effective crop protection products. github.comagropages.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxy-2-(trifluoromethyl)benzoic acid |

Contribution to Materials Science and Polymer Chemistry

While specific, direct applications of this compound in large-scale polymer production are not extensively documented in publicly available research, its unique chemical structure suggests significant potential as a building block in the realm of materials science and polymer chemistry. The presence of a carboxylic acid group allows for its incorporation into polymer backbones, while the methoxy and trifluoromethyl groups can impart unique properties to the resulting materials.

Synthesis of Functional Polymers

The structure of this compound makes it a candidate for the synthesis of various functional polymers, particularly high-performance polyesters and polyamides. Through polycondensation reactions, it can be copolymerized with other monomers to create materials with tailored properties.

The incorporation of the trifluoromethyl (-CF3) group is of particular interest. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (leading to hydrophobicity and oleophobicity), and unique optical and dielectric properties. The strong electronegativity of fluorine atoms can also influence the electronic characteristics of the polymer chain.

For instance, when copolymerized with suitable diols or diamines, this compound could contribute to the formation of aromatic polyesters or polyamides. The rigidity of the benzene ring, combined with the bulky and electron-withdrawing nature of the trifluoromethyl group, could lead to polymers with high glass transition temperatures (Tg) and enhanced mechanical strength. The methoxy group (-OCH3), being an electron-donating group, can also influence the electronic properties and solubility of the resulting polymers.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Co-monomers | Anticipated Properties |

| Aromatic Polyesters | Ethylene glycol, Bisphenol A | High thermal stability, chemical resistance, hydrophobicity |

| Aromatic Polyamides | Hexamethylenediamine, p-Phenylenediamine | High strength, thermal stability, potential for liquid crystalline behavior |

*This table presents hypothetical polymer systems based on the chemical structure of this compound and general principles of polymer chemistry.

Incorporation into Specialty Materials for Enhanced Performance

Beyond functional polymers, this compound has the potential to be incorporated into a variety of specialty materials to enhance their performance characteristics.

One promising area is in the development of liquid crystalline polymers (LCPs) . The rigid, rod-like structure of the substituted benzoic acid is a common feature of mesogens, the fundamental units of liquid crystals. The presence of the trifluoromethyl group could enhance the mesomorphic (liquid crystalline) phase stability and influence the transition temperatures of the LCPs. LCPs are known for their outstanding mechanical properties, dimensional stability, and chemical resistance, making them valuable in electronics, aerospace, and automotive applications.

Furthermore, the unique combination of a hydrophilic carboxylic acid group and a hydrophobic trifluoromethyl group makes this compound a candidate for the synthesis of amphiphilic materials . Such materials could find use as surfactants, compatibilizers in polymer blends, or in the formation of self-assembled nanostructures.

The introduction of the trifluoromethyl group can also significantly lower the surface energy of materials. Therefore, incorporating this compound into coatings or surface modifiers could lead to the development of highly hydrophobic and oleophobic surfaces . These surfaces would have applications in self-cleaning coatings, anti-fouling materials, and low-friction surfaces.

Table 2: Potential Applications in Specialty Materials

| Material Type | Method of Incorporation | Enhanced Performance Characteristic |

| Liquid Crystalline Polymers | As a comonomer | Thermal stability, mesophase behavior |

| Amphiphilic Materials | As a monomer or modifier | Surface activity, self-assembly |

| High-Performance Coatings | As a monomer in coating resins | Hydrophobicity, oleophobicity, chemical resistance |

*This table outlines potential applications based on the known effects of the functional groups present in this compound.

Other Emerging Synthetic Applications

While its role in materials science is promising, the reactivity of this compound also opens doors to other emerging synthetic applications. Its utility as a reactant for the synthesis of phenothiazines has been noted. Phenothiazines are a class of heterocyclic compounds with a wide range of pharmaceutical applications.

The presence of multiple functional groups that can be selectively modified makes it a versatile intermediate in organic synthesis. The carboxylic acid can be converted to esters, amides, or acid chlorides, providing a handle for a variety of chemical transformations. The aromatic ring can undergo further substitution reactions, allowing for the introduction of additional functionalities.

Researchers are continuously exploring the synthesis of novel fluorinated organic molecules for applications in pharmaceuticals, agrochemicals, and electronics. As a readily available fluorinated building block, this compound is a valuable tool for medicinal and synthetic chemists aiming to create complex molecules with specific biological or physical properties. The strategic placement of the methoxy and trifluoromethyl groups on the benzoic acid scaffold provides a unique starting point for the synthesis of new and innovative compounds.

Advanced Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of fluorinated aromatic compounds has traditionally relied on methods that often involve harsh conditions, stoichiometric reagents, and poor atom economy. The future of synthesizing 4-methoxy-2-(trifluoromethyl)benzoic acid and related molecules lies in the adoption of green chemistry principles to mitigate these drawbacks.

Key areas of development include:

Catalytic C-H Functionalization: A significant leap forward involves the direct, catalytic trifluoromethylation of C-H bonds on an anisole-type precursor. This approach is highly atom-economical as it bypasses the need for pre-functionalized substrates like halogenated or organometallic derivatives. Research into late-stage functionalization using iridium-catalyzed, carboxylate-directed C-H methylation on benzoic acids provides a blueprint for similar regioselective transformations. cell.comcell.com Methods involving photoredox catalysis for the C-H trifluoromethylation of heterocycles are also highly relevant and could be adapted for arene systems. nih.govresearchgate.net

Flow Chemistry: Continuous-flow microreactors offer substantial advantages in safety, efficiency, and scalability for fluorination reactions. beilstein-journals.org The use of hazardous reagents can be managed more safely within a contained flow system. vapourtec.com Flow chemistry enables precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purities. beilstein-journals.orgvapourtec.com Electrochemical fluorination, which generates reactive fluorinating species in situ, can be integrated into flow systems, providing a sustainable and scalable protocol that avoids stoichiometric chemical oxidants. rsc.org

Safer Fluorinating Agents: A major goal is to move away from highly toxic and difficult-to-handle reagents. While reagents like diethylaminosulfur trifluoride (DAST) and Selectfluor® have been pivotal, their cost and poor atom economy are significant limitations. vapourtec.comrsc.org Research focuses on leveraging simpler fluoride sources like cesium fluoride or even hydrofluoric acid in safer, catalytic systems. rsc.orgsynthesisspotlight.com The development of methods using low-cost and stable trifluoromethyl sources, such as sodium trifluoromethanesulfinate (Langlois reagent), in copper-catalyzed reactions represents a more sustainable alternative. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Fluorinated Aromatics

| Methodology | Advantages | Challenges | Sustainability Aspect |

| Traditional (e.g., Halex) | Well-established | Harsh conditions, hazardous reagents, poor atom economy | Low |

| Catalytic C-H Activation | High atom economy, reduced steps | Catalyst cost, regioselectivity control | High |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial equipment cost, potential for clogging | High |

| Electrochemical Synthesis | Avoids chemical oxidants, mild conditions | Substrate scope, electrolyte compatibility | High |

Exploration of Novel Reactivity Patterns for Diversification

The utility of this compound as a building block is determined by the reactivity of its functional groups. Future research will focus on uncovering new transformations to expand its synthetic potential.

Directed Metallation and Functionalization: The electron-withdrawing trifluoromethyl group and the electron-donating methoxy (B1213986) group exert strong, and sometimes competing, directing effects on the aromatic ring. Studies on analogous compounds like 1-trifluoromethoxy-4-(trifluoromethyl)benzene show that lithiation can be selectively directed, allowing for subsequent reactions like carboxylation. beilstein-journals.org Exploring these regioselective metallation-substitution reactions on this compound can provide access to a wide array of polysubstituted derivatives.

Decarboxylative Couplings: The carboxylic acid group is not just a site for amide bond formation but can also serve as a handle for decarboxylative cross-coupling reactions. This would allow the benzoic acid to act as a source of a 4-methoxy-2-(trifluoromethyl)phenyl group, which can be coupled with various partners (e.g., aryl, vinyl, or alkynyl fragments) to build molecular complexity.

Cascade Reactions: Designing one-pot reactions where the initial transformation of the carboxylic acid (e.g., to an acyl chloride or ester) triggers a subsequent intramolecular cyclization is a powerful strategy. Visible light-promoted cascade trifluoromethylation/cyclization reactions are being developed to create complex heterocyclic systems like quinazolinones and benzimidazoles, a strategy that could be adapted for derivatives of the target compound. mdpi.com this compound is already known to be a useful reactant for the synthesis of phenothiazines. alfachemch.com

Rational Design of New Functional Molecules Leveraging the this compound Motif

The 4-methoxy-2-(trifluoromethyl)phenyl moiety is a "privileged" scaffold in medicinal chemistry due to the unique properties imparted by the trifluoromethyl (CF3) group. mdpi.commdpi.com

Enhanced Pharmacokinetic Properties: The CF3 group is highly lipophilic and metabolically stable due to the strength of the C-F bond. mdpi.commdpi.com This can block metabolic hotspots on an aromatic ring, increasing the half-life of a drug candidate. mdpi.com Rational drug design will continue to exploit these features to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the CF3 group influences the acidity/basicity of nearby functional groups and alters the electronic properties of the aromatic ring. mdpi.com This can be used to fine-tune the pKa of a molecule to improve solubility or to enhance binding interactions with biological targets.

Bioisosteric Replacement: The CF3 group is often used as a bioisostere for other groups like chlorine or isopropyl. mdpi.com Its strategic placement can improve binding selectivity and potency. For example, the trifluoromethyl-2-pyridyl moiety in the anti-HIV drug Tipranavir is crucial for its interactions with the target enzyme. mdpi.com Similarly, the cancer drug Selinexor is synthesized from a 3,5-bis(trifluoromethyl)benzonitrile precursor, highlighting the value of this motif. mdpi.com Future design will involve computational modeling to predict how the specific placement of the CF3 and methoxy groups on the benzoic acid scaffold can optimize interactions within a target's binding pocket.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the design-make-test-analyze cycle. nih.govnih.gov

Predictive Modeling: ML models can be trained on large datasets of known molecules to predict a wide range of properties for novel compounds containing the this compound motif. This includes physicochemical properties (solubility, pKa), pharmacokinetic profiles (ADME), and potential toxicity. research.googlenih.gov ML tools are also being developed to predict spectroscopic data, such as 19F NMR chemical shifts, which is crucial for characterizing new fluorinated compounds. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific biological targets. By providing the model with the this compound scaffold as a starting point, these algorithms can suggest novel derivatives with a high probability of desired activity and drug-like properties. Advanced platforms like Chemistry42 combine molecular modeling with AI-driven free energy calculations to rank and optimize candidate molecules for properties like selectivity, as demonstrated in the design of FGFR2/3 inhibitors. insilico.com

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools powered by AI can propose viable synthetic routes to complex target molecules derived from this compound. researchgate.net Software like AiZynthFinder uses algorithms to recursively break down a target into simpler, commercially available precursors, significantly speeding up the process of synthesis design. nih.gov This can help chemists identify more efficient and sustainable routes that might not be immediately obvious. elsevier.com

Table 2: Applications of AI/ML in Research on this compound

| AI/ML Application | Specific Task | Potential Impact |

| Property Prediction | Predict ADMET, solubility, and 19F NMR shifts for new derivatives. | Prioritize synthesis of candidates with favorable properties; accelerate characterization. |

| De Novo Design | Generate novel structures with high predicted affinity for a biological target. | Discover novel drug candidates more rapidly. |

| Synthesis Planning | Propose efficient and sustainable synthetic routes to complex targets. | Reduce development time and cost; improve sustainability of chemical synthesis. |

| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature). | Improve reaction yields and reduce experimental effort. |

Environmental and Toxicological Considerations in Fluorinated Compound Research Methodologies

The high stability of the carbon-fluorine bond, while beneficial for metabolic stability in drugs, raises concerns about environmental persistence. Many organofluorine compounds are classified as per- and polyfluoroalkyl substances (PFAS), or "forever chemicals," necessitating rigorous evaluation methodologies.

Life Cycle Assessment (LCA): A crucial methodology is the life cycle assessment, which evaluates the environmental impact of a chemical from its synthesis ("cradle") to its ultimate fate ("grave"). Frameworks are being specifically developed to characterize PFAS in LCIA, translating the emissions of precursor compounds into their highly persistent terminal degradation products, such as perfluoroalkyl acids (PFAAs). nih.govfoodpackagingforum.org Applying LCA to new derivatives of this compound will be essential for a holistic understanding of their environmental footprint. lancs.ac.ukusask.ca

Advanced Analytical Techniques for Fate Studies: Understanding how these compounds behave in the environment requires sophisticated analytical methods. Researchers are combining experimental techniques like photolysis with computational chemistry, high-resolution mass spectrometry, and 19F NMR to identify and quantify fluorinated degradation products. nih.govacs.org This combined approach allows for a more complete picture of a compound's environmental persistence and transformation pathways.

Computational Toxicology: In silico methods are increasingly used for early-stage hazard assessment. Computational models can predict the potential toxicity of new fluorinated compounds, helping to prioritize which molecules undergo further, more resource-intensive experimental testing. acs.org This aligns with the principles of reducing animal testing while enabling early identification of potentially harmful candidates.

Q & A

Q. What are the established synthetic routes for 4-methoxy-2-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, methyl 4-methoxy-2-[[(trifluoromethyl)sulfonyl]oxy]benzoate can react with a fluorinated nucleophile (e.g., CuCF₃) under palladium catalysis to introduce the trifluoromethyl group . Hydrolysis of the methyl ester using NaOH or LiOH in aqueous THF yields the final benzoic acid derivative. Key factors affecting yield include:

- Temperature: Optimal range: 80–100°C for nucleophilic substitution.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalyst: Pd(PPh₃)₄ improves coupling efficiency for trifluoromethylation .

Reported yields: 70–93% for analogous trifluoromethylated benzoic acids .

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer:

- ¹H NMR: The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to the electron-withdrawing trifluoromethyl (-CF₃) and methoxy groups show deshielding, typically at δ 7.5–8.5 ppm as doublets or double doublets (J = 8–10 Hz) .

- ¹⁹F NMR: The -CF₃ group resonates at δ -60 to -65 ppm as a singlet .

- MS (ESI): Expected [M-H]⁻ ion at m/z 234.1 (calculated for C₉H₇F₃O₃) .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methodological Answer:

- Recrystallization: Use ethanol/water (3:1) to remove unreacted intermediates.

- Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) for polar impurities .

- HPLC: Reverse-phase C18 column with acetonitrile/water (0.1% TFA) for ≥98% purity .

Advanced Research Questions

Q. How do the electronic effects of -OCH₃ and -CF₃ substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer:

- Computational Analysis: DFT calculations (e.g., Gaussian 16) reveal that the -CF₃ group reduces electron density at the ortho position, making it less reactive toward electrophilic substitution. Conversely, the -OCH₃ group donates electrons via resonance, activating the para position .

- Experimental Validation: Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at the para position (yield: 65–80%) but requires harsh conditions (Pd(OAc)₂, 120°C) for ortho functionalization due to steric hindrance from -CF₃ .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer:

- Dose-Response Analysis: Screen derivatives at multiple concentrations (1 nM–100 µM) to identify non-linear effects.

- Target Validation: Use CRISPR knockouts or selective inhibitors to confirm enzyme targets (e.g., COX-2 inhibition assays with IC₅₀ comparison) .

- Solubility Correction: Account for DMSO solvent effects by normalizing activity to vehicle controls .

Q. How can crystallographic data (e.g., SHELXL) elucidate the solid-state conformation of this compound?

- Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in ethanol. Refine data using SHELXL-2018 .

- Key Metrics: The dihedral angle between the benzoic acid core and -CF₃ group is typically 15–25°, indicating moderate planarity. Hydrogen bonding between -COOH and adjacent methoxy oxygen stabilizes the lattice (O···H distance: 1.8–2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products